5-Bromomethyl-2-chloroquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a bromomethyl group at the fifth position and a chlorine atom at the second position of the quinoline ring. Its molecular formula is with a molecular weight of approximately 256.53 g/mol. Quinoline derivatives, including 5-bromomethyl-2-chloroquinoline, are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
The biological activity of 5-bromomethyl-2-chloroquinoline has been investigated for its potential antimicrobial and antimalarial properties. Studies suggest that it may inhibit certain enzymes by binding to their active sites, disrupting their functions. Additionally, it has shown promise in interacting with nucleic acids, potentially affecting DNA and RNA synthesis .
Several synthetic routes have been developed for producing 5-bromomethyl-2-chloroquinoline:
5-Bromomethyl-2-chloroquinoline has various applications across different fields:
Interaction studies indicate that 5-bromomethyl-2-chloroquinoline can effectively bind to various biological targets, including enzymes and receptors. Its mechanism involves competitive inhibition where it occupies active sites on enzymes, thereby blocking substrate access. Furthermore, its interactions with nucleic acids suggest potential applications in gene therapy or as an antiviral agent .
Several compounds share structural similarities with 5-bromomethyl-2-chloroquinoline. These include:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 2-Chloroquinoline | Lacks the bromomethyl group | Less reactive in nucleophilic substitution |
| 4-Bromomethylquinoline | Lacks the chlorine atom | May exhibit different biological activities |
| 2-Bromoquinoline | Lacks the methyl group | Influences solubility and interaction properties |
5-Bromomethyl-2-chloroquinoline stands out due to its unique combination of both bromomethyl and chlorine substituents on the quinoline ring. This dual substitution enhances its reactivity and potential for diverse chemical transformations, making it particularly valuable in synthetic and medicinal chemistry .
5-Bromomethyl-2-chloro-quinoline (IUPAC name: 5-(bromomethyl)-2-chloroquinoline) features a quinoline backbone substituted with a bromomethyl group at position 5 and a chlorine atom at position 2. Its molecular formula is C₁₀H₇BrClN, with a molecular weight of 276.53 g/mol. The structure combines the π-electron-deficient pyridine ring with the aromatic benzene ring, enabling diverse reactivity patterns.
Structural Features:
The SMILES notation for this compound is ClC1=NC2=CC=C(CBr)C=C2C=C1, reflecting its substitution pattern.
Halogenated quinolines have evolved from natural product isolation to targeted synthetic analogs. Early examples like chloroquine (antimalarial) and bedaquiline (antitubercular) underscored the role of halogens in enhancing bioavailability and target binding. The introduction of bromomethyl groups, as seen in 5-(bromomethyl)quinoline (CAS: 1260796-73-3), expanded applications in cross-coupling reactions and prodrug synthesis.
Quinoline derivatives are pivotal in drug discovery due to their: